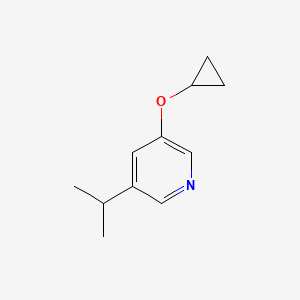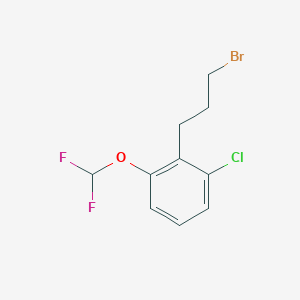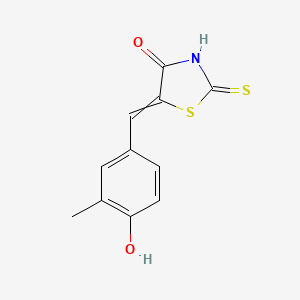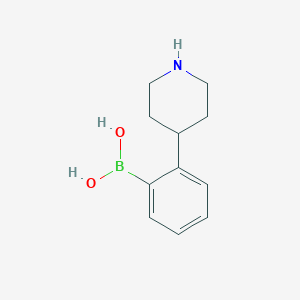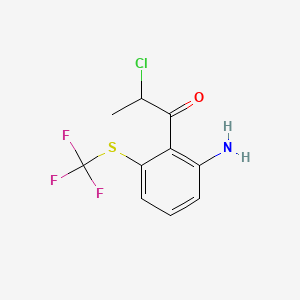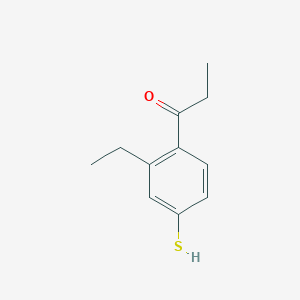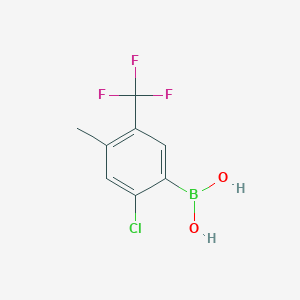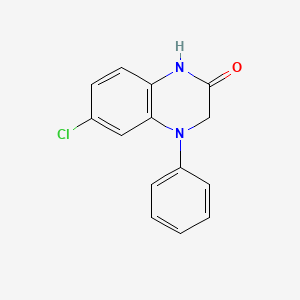
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the hydroboration reaction makes it suitable for industrial applications, where large quantities of the compound are required.
化学反应分析
Types of Reactions
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The amino and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
- Boronic acid, [1-amino-2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride
Uniqueness
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is unique due to its combination of an amino group, a dihydroxyphenyl group, and a boronic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C8H12BNO4 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC 名称 |
[1-amino-2-(3,4-dihydroxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C8H12BNO4/c10-8(9(13)14)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-14H,4,10H2 |
InChI 键 |
QNRBUEVWLHGTEK-UHFFFAOYSA-N |
规范 SMILES |
B(C(CC1=CC(=C(C=C1)O)O)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)

